O6-Benzyl-N2,3-etheno Guanosine-13C2,d
Description
O6-Benzyl-N2,3-etheno Guanosine-13C2,d (CAS RN: 108060-84-0) is a stable isotope-labeled derivative of guanosine, a nucleoside critical for DNA/RNA synthesis and repair. This compound features three key modifications:
- N2,3-Etheno bridge: A covalent linkage between the N2 and C3 positions, creating an exocyclic etheno structure. This modification mimics mutagenic DNA adducts caused by endogenous processes (e.g., lipid peroxidation) or vinyl chloride exposure .
- Isotopic labeling: Incorporation of two ¹³C atoms and one deuterium (d) for traceability in metabolic, pharmacokinetic, or DNA repair studies .
The compound is commercially available (e.g., Glentham Life Sciences: GC3023, SCRSTANDARD: SCSI-402296) and used in research on mutagenesis, polymerase fidelity, and isotopic tracer assays .
Properties
Molecular Formula |
C₁₇¹³C₂H₁₈DN₅O₅ |
|---|---|
Molecular Weight |
400.38 |
Synonyms |
4-(Phenylmethoxy)-1-β-D-ribofuranosyl-1H-imidazo[2,1-b]purine-13C2,D; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Isotopic Variants
Table 1 summarizes key structural and functional differences between O6-Benzyl-N2,3-etheno Guanosine-13C2,d and related compounds:
*Molecular formulas are inferred from available data; exact values may vary.
Key Observations:
The N2,3-etheno bridge in both this compound and N2,3-εG induces base-pairing distortions. Crystal structures of N2,3-εG show Hoogsteen pairing with thymine or cytosine, leading to polymerase miscoding . The benzyl group may further destabilize Watson-Crick pairing, altering replication outcomes.
Isotopic Labeling: Compared to non-isotopic analogues (e.g., O6-Benzylguanine), the ¹³C and deuterium labels enable precise tracking in mass spectrometry or NMR-based studies, crucial for quantifying DNA adduct repair kinetics .
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